molecular formula C10H12N4O3 B13743422 2',3'-Dideoxyinosine-[2',3'-3H]

2',3'-Dideoxyinosine-[2',3'-3H]

Cat. No.: B13743422
M. Wt: 240.24 g/mol
InChI Key: BXZVVICBKDXVGW-WPZAPVFUSA-N
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Description

2’,3’-Dideoxyinosine-[2’,3’-3H] is a synthetic nucleoside analogue, which is a modified form of inosine where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms. This compound is often used in scientific research, particularly in the study of nucleoside analogues and their effects on biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyinosine-[2’,3’-3H] typically involves the tritiation of 2’,3’-Dideoxyinosine. The process includes the replacement of hydrogen atoms with tritium, a radioactive isotope of hydrogen. The reaction conditions often require the use of a tritiation catalyst and a controlled environment to ensure the incorporation of tritium into the molecule .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxyinosine-[2’,3’-3H] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials and ensure the safety and purity of the final product. The production is carried out under strict regulatory guidelines to prevent contamination and ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxyinosine-[2’,3’-3H] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogues .

Scientific Research Applications

2’,3’-Dideoxyinosine-[2’,3’-3H] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyinosine-[2’,3’-3H] involves its incorporation into nucleic acids, where it acts as a chain terminator. By replacing the hydroxyl groups with hydrogen atoms, the compound prevents the formation of phosphodiester linkages necessary for the elongation of nucleic acid chains. This inhibition of nucleic acid synthesis can disrupt viral replication and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dideoxyinosine-[2’,3’-3H] is unique due to its specific modifications and the incorporation of tritium, which allows for radioactive tracing in biochemical studies. This makes it particularly valuable in research applications where tracking the incorporation and metabolism of nucleoside analogues is essential .

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

240.24 g/mol

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i1T,2T/t1?,2?,6-,7+

InChI Key

BXZVVICBKDXVGW-WPZAPVFUSA-N

Isomeric SMILES

[3H]C1[C@H](O[C@H](C1[3H])N2C=NC3=C2N=CNC3=O)CO

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

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